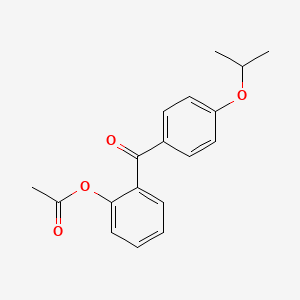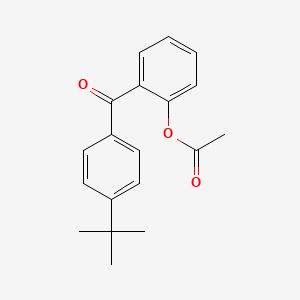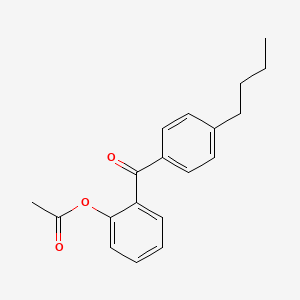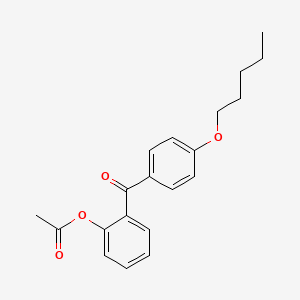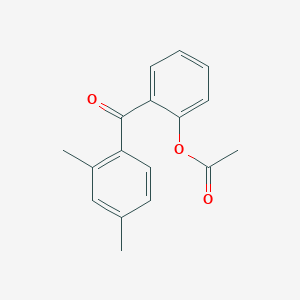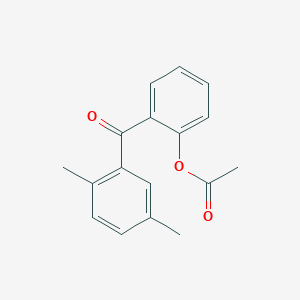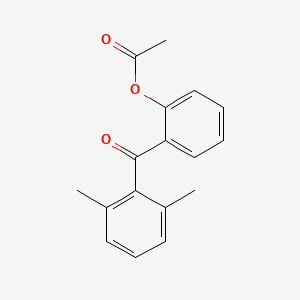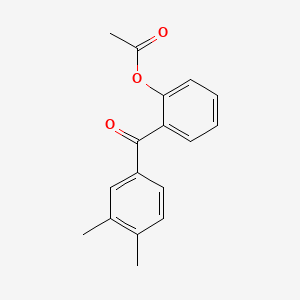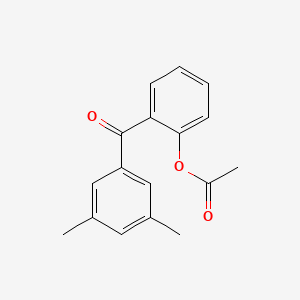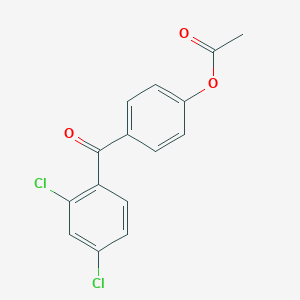
4-Acetoxy-2',4'-dichlorobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxy-2',4'-dichlorobenzophenone is a chemical compound that is not directly studied in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior of similar molecules. The first paper discusses a compound with an acetoxy group and its derivatives, while the second paper examines the behavior of a dichlorobiphenyl compound under photolysis in aqueous solutions .
Synthesis Analysis
The synthesis of related compounds involves the formation of derivatives from a starting azlactone. In the first paper, 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone (Z-isomer) was synthesized and then subjected to basic hydrolysis, yielding unexpected phenylpropenoic acid derivatives . This suggests that the synthesis of 4-Acetoxy-2',4'-dichlorobenzophenone could also involve multiple steps and may yield unexpected products depending on the reaction conditions.
Molecular Structure Analysis
The structure of the synthesized compounds in the first paper was confirmed using NMR spectroscopy and X-ray crystallography. The Z-configuration was retained during the synthesis of the phenylpropenoic acid derivatives, indicating that the molecular structure of such compounds can be stable throughout the reaction process . This implies that the molecular structure of 4-Acetoxy-2',4'-dichlorobenzophenone, if synthesized, could be similarly analyzed and confirmed.
Chemical Reactions Analysis
The second paper provides an analysis of the chemical reactions of a dichlorobiphenyl compound under photolysis. The compound underwent a dehydrochlorination process in acetonitrile-water solutions, leading to the formation of a biradical intermediate. This intermediate favored a hydrogen atom transfer process, which has implications for the understanding of polychlorinated biphenyls' photolysis in aqueous environments . This suggests that 4-Acetoxy-2',4'-dichlorobenzophenone could also undergo similar photolytic reactions in the presence of suitable solvents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Acetoxy-2',4'-dichlorobenzophenone are not directly discussed in the provided papers, the studies do offer insights into the properties of structurally related compounds. The first paper's findings suggest that the presence of acetoxy groups can influence the hydrolysis reactions and the stability of the resulting compounds . The second paper's findings on photolysis reactions in different solvent environments suggest that solvent interactions can significantly affect the reaction pathways and products of dichlorobiphenyl compounds . These insights can be extrapolated to hypothesize about the physical and chemical properties of 4-Acetoxy-2',4'-dichlorobenzophenone, such as its solubility, stability, and reactivity under various conditions.
科学的研究の応用
Nonlinear Optical Properties and Optical Device Applications
Research on hydrazones derived from similar chemical structures has revealed significant insights into their nonlinear optical properties. For example, synthesized hydrazones have demonstrated potential in applications such as optical limiters and switches due to their effective third-order nonlinear optical properties. This suggests a methodology for exploring the optical applications of related compounds, including 4-Acetoxy-2',4'-dichlorobenzophenone, by investigating their nonlinear optical properties and potential use in optical devices (Naseema et al., 2010).
Enzyme Modulation and Protein Transacetylation
The synthesis and study of novel 4-Methylcoumarins, including their acetoxy derivatives, have shown that these compounds can modulate the activity of certain functional proteins by facilitating the transfer of acetyl groups. This process, mediated by the enzyme Acetoxy Drug: Protein Transacetylase (TAase), suggests a potential research application for 4-Acetoxy-2',4'-dichlorobenzophenone in the study of protein modulation and enzyme-catalyzed reactions (Tyagi et al., 2008).
Environmental Monitoring and Analysis
Studies on the detection and analysis of environmental pollutants have utilized various methodologies that could be applied to compounds like 4-Acetoxy-2',4'-dichlorobenzophenone. For instance, the development of molecular imprinted polymer nanoparticles for the selective and sensitive determination of environmental pollutants in complex matrices demonstrates a technique that could be adapted for monitoring environmental exposure to 4-Acetoxy-2',4'-dichlorobenzophenone and related compounds (Omidi et al., 2014).
Corrosion Inhibition
Research into chalcone derivatives has uncovered their potential as corrosion inhibitors for mild steel in acidic environments. This suggests an avenue for exploring the corrosion inhibition properties of 4-Acetoxy-2',4'-dichlorobenzophenone, by examining its effectiveness in protecting metal surfaces from corrosive damage, a critical aspect in industrial applications (Lgaz et al., 2017).
Analytical Methodologies for Environmental Contaminants
The development of analytical methods for the detection and quantification of phenoxy herbicides in water samples via capillary electrophoresis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) showcases techniques that could be applicable to the study of 4-Acetoxy-2',4'-dichlorobenzophenone in environmental samples. These methodologies offer a framework for assessing the presence and concentration of related compounds in various environmental matrices (Farran et al., 1999; Negreira et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-(2,4-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMSVCPLXZEVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641731 |
Source


|
| Record name | 4-(2,4-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-2',4'-dichlorobenzophenone | |
CAS RN |
890100-09-1 |
Source


|
| Record name | 4-(2,4-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



